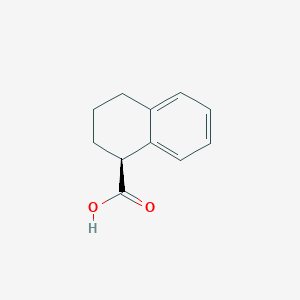
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” is a synthetic chemical entity known for its unique properties and diverse applications in various scientific fields. It is a combination of multiple active ingredients, designed to enhance the efficacy and stability of the resulting compound. This compound has gained significant attention due to its potential in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves a multi-step process that includes the combination of several precursor chemicals under controlled conditions. The primary synthetic route involves the esterification reaction between a water-soluble drug and a water-insoluble drug, forming an amphiphilic conjugate. This reaction typically requires the presence of a catalyst and is carried out under specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as solvent deposition and nanocapsule formation. These methods allow for the efficient and cost-effective production of the compound while maintaining high quality and consistency. The use of active chemicals as excipients in the preparation process further enhances the stability and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chemical structure of the compound, resulting in reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products have distinct properties and can be used in different applications depending on their chemical structure .
Scientific Research Applications
“potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: “this compound” has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, cosmetics, and agrochemicals
Mechanism of Action
The mechanism of action of “potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione” involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the desired therapeutic or industrial effects .
Properties
CAS No. |
150863-82-4 |
|---|---|
Molecular Formula |
C17H15ClFKN6O9 |
Molecular Weight |
540.9 g/mol |
IUPAC Name |
potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |
InChI Key |
MREOOEFUTWFQOC-UHFFFAOYSA-M |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Isomeric SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)





![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)


